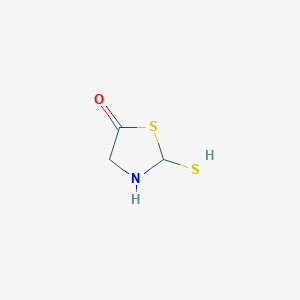![molecular formula C13H15F3N2O B6329017 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1240575-10-3](/img/structure/B6329017.png)
2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O . It is related to 2-Methyl-3-(trifluoromethyl)benzoyl chloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a heterocyclic amine, attached to a benzoyl group that carries a trifluoromethyl substituent .Aplicaciones Científicas De Investigación
Medicine: Antidepressant and Antipsychotic Agent Development
This compound has been identified as a structural unit in a variety of promising drugs, particularly in the realm of mental health. It is found in the development of new antidepressants and antipsychotics, where its unique structure contributes to the modulation of neurotransmitter systems .
Agriculture: Pesticide and Fungicide Synthesis
In agriculture, “2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine” serves as an intermediate in the synthesis of pesticides and fungicides. Its trifluoromethyl group is particularly effective in enhancing the biological activity of these compounds against a wide range of agricultural pests .
Materials Science: Polymer Additive
The compound’s robust chemical structure makes it suitable as an additive in polymer synthesis, where it can impart desirable properties such as resistance to degradation, thermal stability, and improved mechanical strength .
Environmental Science: Environmental Remediation
Research has explored the use of this compound in environmental remediation processes. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from contaminated sites .
Biochemistry: Enzyme Inhibition Studies
“this compound” is utilized in biochemistry for studying enzyme inhibition. Its ability to bind to active sites can shed light on the mechanisms of action of various enzymes, which is crucial for drug development .
Pharmacology: Kinase Inhibitor Research
In pharmacology, this compound is part of the ongoing research to develop kinase inhibitors, which are important in the treatment of cancers and other diseases. It has been used to create potent inhibitors that show promise in targeting specific kinases involved in disease pathways .
Analytical Chemistry: Chromatographic Analysis
The compound’s distinct chemical signature enables its use in analytical chemistry, particularly in chromatographic techniques. It can serve as a standard or a derivative for the detection and quantification of various substances .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, “this compound” is involved in process optimization. Its stability and reactivity are leveraged to improve the efficiency and yield of chemical manufacturing processes .
Propiedades
IUPAC Name |
(2-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-5-6-18(9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHDFFCOCYYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

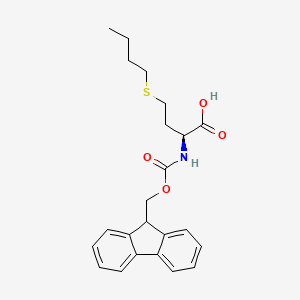

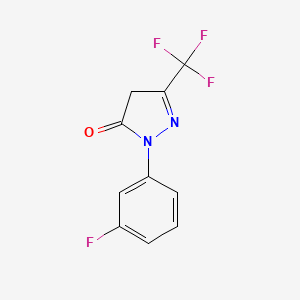

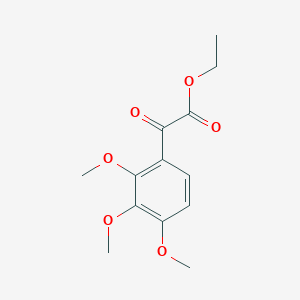
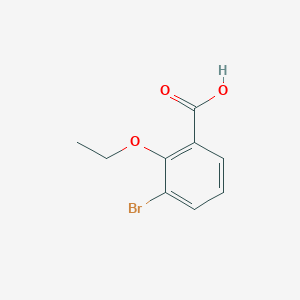

![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)
![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

